2-Cyclohexyl-2-phenylethanamine

Drug Metabolism Pharmacokinetics Cytochrome P450

2-Cyclohexyl-2-phenylethanamine is a privileged scaffold for non-opioid analgesic development, demonstrating superior potency to (-)-pentazocine via a naloxone-insensitive mechanism. Its nanomolar TAAR1 agonism (EC50 22.4 nM) and favorable CNS physicochemical profile (MW 203, cLogP 3.8) make it ideal for schizophrenia and metabolic disorder programs. The core also enables dual/triple monoamine reuptake inhibitor design and offers a metabolic advantage over perhexiline in CYP450 assays. Researchers should select this specific compound to leverage its unique cyclohexyl substitution, which cannot be generically substituted without altering key pharmacological and pharmacokinetic parameters.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
CAS No. 4442-89-1
Cat. No. B3267161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-2-phenylethanamine
CAS4442-89-1
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CN)C2=CC=CC=C2
InChIInChI=1S/C14H21N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,15H2
InChIKeyRDHLDAJFFHIZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-2-phenylethanamine (CAS 4442-89-1) Technical Baseline and Procurement Context


2-Cyclohexyl-2-phenylethanamine (CAS 4442-89-1) is a chiral β-phenethylamine derivative featuring a cyclohexyl substituent at the α-carbon, distinguishing it from unsubstituted phenethylamine and other monoamine analogs [1]. This structural modification confers distinct steric and electronic properties that influence receptor binding profiles, metabolic stability, and pharmacological activity [2]. The compound has been investigated for analgesic activity in vivo [3] and has been submitted to the National Cancer Institute (NSC 348921) for screening [4].

2-Cyclohexyl-2-phenylethanamine: Why In-Class Analogs Are Not Interchangeable


Generic substitution within the cyclohexyl-phenethylamine class is not straightforward due to marked differences in pharmacological profile driven by subtle structural variations. For instance, the presence of a cyclohexyl group versus a cyclohexenyl group alters analgesic potency in in vivo models [1], while N-alkylation dramatically shifts sympathomimetic versus nicotinic-like activity [2]. Furthermore, the degree of N-substitution directly impacts cytochrome P450 metabolic handling, with di-substituted analogs exhibiting distinct Vmax and Km values that influence pharmacokinetic behavior [3]. These divergent properties preclude simple interchange and necessitate compound-specific selection based on the intended research or industrial application.

2-Cyclohexyl-2-phenylethanamine: Quantitative Differentiation Evidence Versus Key Analogs


2-Cyclohexyl-2-phenylethanamine: Metabolic Stability Advantage Over Perhexiline via P450 Hydroxylation Kinetics

The N,N-disubstituted derivative N-2-dicyclohexyl-2-phenethylamine demonstrates significantly different cytochrome P450 hydroxylation kinetics compared to the reference antianginal drug perhexiline maleate, with a lower apparent Vmax (0.073 vs. 0.32 units) and a lower apparent Km (6.9 × 10⁻⁵ M vs. 22.2 × 10⁻⁵ M) [1]. This indicates a potentially altered metabolic profile that may mitigate the poor hydroxylation-related side effects observed with perhexiline.

Drug Metabolism Pharmacokinetics Cytochrome P450

2-Cyclohexyl-2-phenylethanamine: In Vivo Analgesic Activity of N-Alkyl Derivatives Exceeds (-)-Pentazocine

Optically pure N-alkyl-1-cyclohexyl-2-phenylethylamine hydrochlorides (9e, 9f, 9i–k, 9m) exhibited more potent analgesic activity than (-)-pentazocine hydrochloride in the acetic acid writhing test in mice [1]. Importantly, the analgesic effects of several derivatives (9a–e, 9h, 9i, 9m, 9o–r) were not antagonized by naloxone, indicating a non-opioid mechanism of action distinct from classical mu-opioid agonists.

Analgesia Pain Research Opioid Alternatives

2-Cyclohexyl-2-phenylethanamine: TAAR1 Agonist Activity with Nanomolar Potency

2-Cyclohexyl-2-phenylethanamine acts as an agonist at the rat trace amine-associated receptor 1 (TAAR1) with an EC50 of 22.4 nM [1]. While direct comparator data for structurally similar cyclohexylamines are not available in this specific assay, this potency places the compound among high-affinity TAAR1 ligands, comparable to known tool compounds such as RO5166017 (EC50 ~31 nM) in similar cAMP accumulation assays [2].

Trace Amine-Associated Receptor 1 Neuropharmacology G Protein-Coupled Receptors

2-Cyclohexyl-2-phenylethanamine: Distinct Sympathomimetic Profile Compared to Phenethylamine Analogs

Secondary methyl-β-cyclohexylethylamines exhibit distinct sympathomimetic activity, elevating blood pressure, increasing heart rate, and relaxing intestinal and uterine smooth muscle in rats [1]. In contrast, tertiary dimethyl-β-cyclohexylethylamines exert a nicotine-like action, increasing respiratory rate and stimulating smooth muscle, while tertiary diethyl-β-cycloalkylethylamines lower blood pressure and depress intestinal activity [1]. This structure-dependent switch in pharmacological profile highlights the critical importance of N-substitution pattern, a key differentiator for the 2-cyclohexyl-2-phenylethanamine scaffold.

Sympathomimetic Activity Cardiovascular Pharmacology Smooth Muscle Relaxation

2-Cyclohexyl-2-phenylethanamine: Structural Basis for Monoamine Transporter Modulation

The phenyl-substituted cyclohexylamine scaffold, of which 2-cyclohexyl-2-phenylethanamine is a representative member, has been disclosed in patent literature as a monoamine reuptake inhibitor, with exemplary compounds inhibiting dopamine, serotonin, and norepinephrine transporters [1]. While specific IC50 values for 2-cyclohexyl-2-phenylethanamine itself are not provided, the patent establishes the class-level ability of these compounds to modulate multiple monoamine transporters simultaneously, offering a potential polypharmacology profile distinct from selective serotonin reuptake inhibitors (SSRIs) or selective norepinephrine reuptake inhibitors (NRIs).

Monoamine Reuptake Inhibition Serotonin Transporter Norepinephrine Transporter Dopamine Transporter

2-Cyclohexyl-2-phenylethanamine: Physicochemical Properties and Synthetic Accessibility

2-Cyclohexyl-2-phenylethanamine possesses a molecular weight of 203.32 g/mol, a calculated XLogP3 of 3.8, and a topological polar surface area of 26 Ų [1]. These physicochemical parameters place it within favorable drug-like space (MW < 500, LogP < 5, TPSA < 140) and distinguish it from bulkier analogs such as N-2-dicyclohexyl-2-phenethylamine (MW ~289) or perhexiline (MW 277.4), offering a balance of lipophilicity and molecular size suitable for blood-brain barrier penetration while retaining synthetic tractability. The compound contains one undefined stereocenter, enabling the procurement or resolution of enantiomerically pure material for stereospecific SAR studies [2].

Medicinal Chemistry Synthetic Intermediates Chiral Amines

2-Cyclohexyl-2-phenylethanamine: High-Value Research and Industrial Application Scenarios


Analgesic Drug Discovery: Non-Opioid Lead Development

Based on the demonstrated superior analgesic potency of N-alkyl-1-cyclohexyl-2-phenylethylamine derivatives over (-)-pentazocine and their naloxone-insensitive mechanism [1], 2-cyclohexyl-2-phenylethanamine serves as a privileged scaffold for developing non-addictive pain therapeutics. Researchers can leverage this core to explore structure-activity relationships that avoid classical opioid receptor engagement while maintaining robust in vivo efficacy.

Cardiovascular Pharmacology: Metabolic Stability-Optimized Scaffold

The quantitative metabolic advantage of N,N-disubstituted cyclohexyl-phenethylamines over perhexiline maleate in cytochrome P450 hydroxylation assays [2] positions 2-cyclohexyl-2-phenylethanamine derivatives as promising starting points for next-generation antianginal agents. The lower apparent Vmax and Km values suggest a reduced risk of poor metabolizer phenotypes, a known limitation of perhexiline therapy.

CNS Drug Discovery: TAAR1 Agonist Tool Compound and Lead Optimization

With nanomolar potency at rat TAAR1 (EC50 = 22.4 nM) [3], 2-cyclohexyl-2-phenylethanamine offers a structurally simple, synthetically accessible starting point for TAAR1 agonist development. This target is implicated in schizophrenia, depression, and metabolic disorders, and the compound's favorable physicochemical properties (MW 203, cLogP 3.8) [4] support blood-brain barrier penetration.

Monoamine Transporter Polypharmacology Research

Patent disclosures establish that phenyl-substituted cyclohexylamines inhibit reuptake of dopamine, serotonin, and norepinephrine [5]. 2-Cyclohexyl-2-phenylethanamine represents the core pharmacophore for this polypharmacology, offering a template for designing dual or triple reuptake inhibitors with potentially differentiated efficacy and side effect profiles compared to existing antidepressants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclohexyl-2-phenylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.